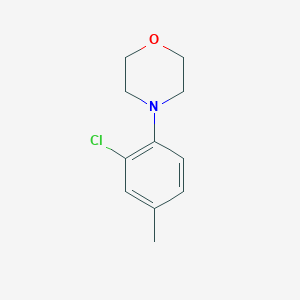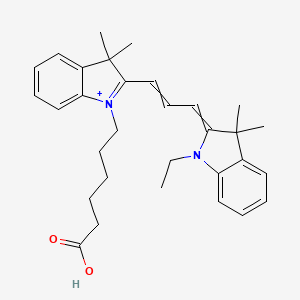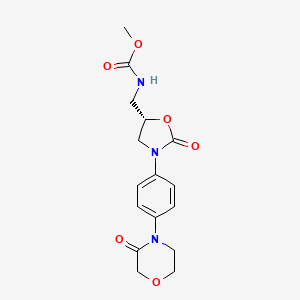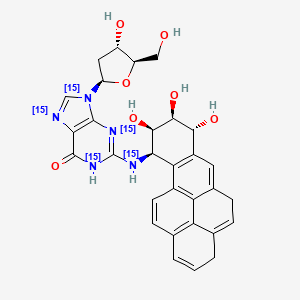
Testosterone Undecanoate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone Undecanoate-d3: is a synthetic derivative of testosterone, a primary male sex hormone. It is an esterified form of testosterone, where the testosterone molecule is attached to an undecanoate ester. This modification enhances the compound’s pharmacokinetic properties, making it suitable for therapeutic applications, particularly in testosterone replacement therapy for hypogonadal males .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Undecanoate-d3 involves the esterification of testosterone with undecanoic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability studies .
Análisis De Reacciones Químicas
Types of Reactions: Testosterone Undecanoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Testosterone Undecanoate-d3 is used as a reference standard in analytical methods, such as mass spectrometry, to study the metabolism and pharmacokinetics of testosterone derivatives .
Biology: In biological research, the compound is used to investigate the role of testosterone in various physiological processes, including muscle growth, bone density, and reproductive function .
Medicine: Medically, this compound is employed in testosterone replacement therapy for males with hypogonadism. It helps restore normal testosterone levels, thereby alleviating symptoms like decreased libido, erectile dysfunction, and loss of muscle mass .
Industry: In the pharmaceutical industry, the compound is used in the formulation of testosterone replacement therapies. Its long-acting nature makes it a preferred choice for sustained-release formulations .
Mecanismo De Acción
Testosterone Undecanoate-d3 exerts its effects by being hydrolyzed in the body to release testosterone. The released testosterone then binds to androgen receptors in target tissues, such as muscle, bone, and reproductive organs. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics .
Comparación Con Compuestos Similares
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison: Testosterone Undecanoate-d3 is unique due to its long-acting nature, which allows for less frequent dosing compared to other testosterone esters. This property makes it more convenient for patients requiring testosterone replacement therapy. Additionally, its oral bioavailability is higher than that of other testosterone esters, making it a versatile option for both oral and injectable formulations .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
[(8R,9S,10R,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30?/m0/s1/i16D2,27D |
Clave InChI |
UDSFVOAUHKGBEK-PWUUPMRBSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@H]2C1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)([2H])[2H])OC(=O)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
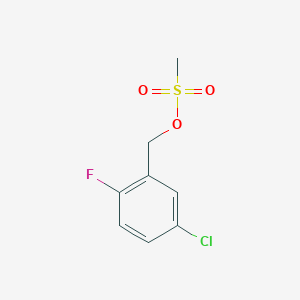
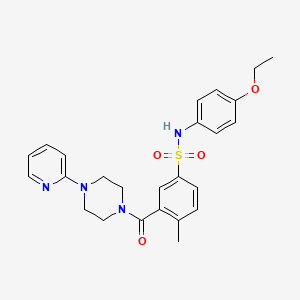
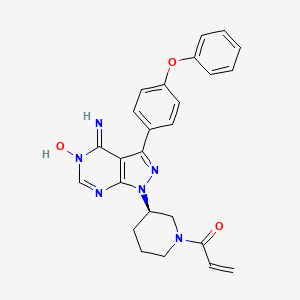


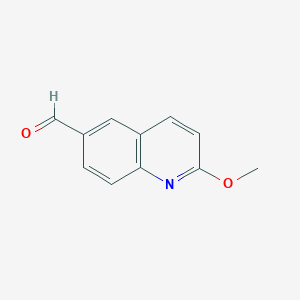
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
